Sel de sodium de l'acide 7-chlorokynurénique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-chlorokynurenic acid involves chemical modifications to enhance its ability to cross the blood-brain barrier (BBB). Bonina et al. (2000) described the synthesis of new esters of 7-chlorokynurenic acid by chemical conjugation with essential nutrients such as glucose and galactose. These modifications aim to leverage active transport mechanisms across the BBB, increasing the compound's systemic activity, especially in anticonvulsant applications (Bonina et al., 2000).

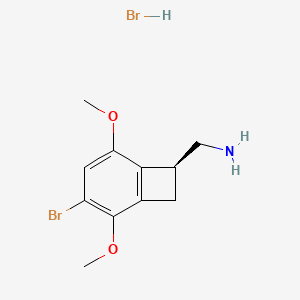

Molecular Structure Analysis

The molecular structure of 7-chlorokynurenic acid derivatives has been investigated to understand their interaction with the NMDA receptor. Kubicki et al. (1997) determined the crystal structure of 5,7-dichlorokynurenic acid hydrate, a related compound, highlighting the importance of the chloro and keto groups in its molecular configuration. These structural features are crucial for the compound's pharmacological activity, providing insights into the specific antagonist activity at the glycine site of the NMDA receptor (Kubicki et al., 1997).

Chemical Reactions and Properties

7-Chlorokynurenic acid sodium salt undergoes various chemical reactions based on its functional groups. Dumont and Slegers (1997) discussed the synthesis of 7-chloro-5-[123I]iodokynurenic acid, highlighting the compound's susceptibility to nucleophilic halogen exchange reactions. This reaction is significant for labeling studies and understanding the compound's distribution and pharmacokinetics in vivo (Dumont & Slegers, 1997).

Physical Properties Analysis

The physical properties of 7-chlorokynurenic acid sodium salt, such as solubility and stability, are essential for its pharmacological applications. These properties determine the compound's behavior in physiological conditions and its suitability for various delivery methods. Although specific studies on the physical properties of 7-chlorokynurenic acid sodium salt are limited, related research on sodium chlorite and other sodium salts provides insights into how these properties might influence the compound's use in biological systems (Junttila & Hormi, 2004).

Applications De Recherche Scientifique

Antagoniste du récepteur NMDA

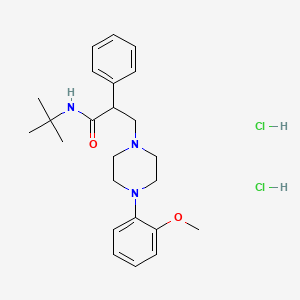

Le sel de sodium de l'acide 7-chlorokynurénique est un antagoniste très puissant et soluble dans l'eau du complexe des récepteurs NMDA {svg_1} {svg_2} {svg_3}. Il agit au niveau du site de liaison de la glycine insensible à la strychnine {svg_4} {svg_5} {svg_6}. Cela en fait un outil précieux pour l'étude des récepteurs NMDA et de leur rôle dans les processus neurologiques.

Inhibiteur du transporteur de glutamate

Ce composé est également un puissant inhibiteur du transporteur de glutamate {svg_7} {svg_8} {svg_9}. Les transporteurs de glutamate sont responsables de l'absorption du neurotransmetteur glutamate de la fente synaptique, ce qui est crucial pour le fonctionnement normal des synapses.

Études sur la neuroprotection

Le this compound est souvent utilisé dans les études de neuroprotection {svg_10} {svg_11}. Sa capacité à inhiber le transporteur de glutamate et à agir comme un antagoniste du récepteur NMDA peut aider à protéger les neurones de l'excitotoxicité, un processus qui conduit à la mort neuronale et qui est impliqué dans divers troubles neurologiques.

Recherche sur la schizophrénie

L'action du composé sur les récepteurs NMDA et les transporteurs de glutamate en a fait un outil utile dans l'étude de la schizophrénie {svg_12} {svg_13}. Des altérations de la neurotransmission glutamatergique ont été impliquées dans ce trouble, et l'étude des effets du this compound peut fournir des informations précieuses.

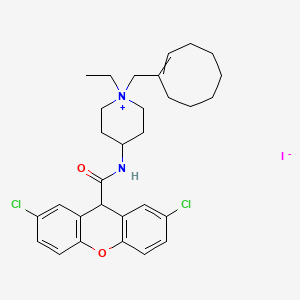

Inhibiteur compétitif d'EAAT

Le this compound agit comme un puissant inhibiteur compétitif d'EAAT (Excitatory Amino Acid Transporter) dans les vésicules synaptiques {svg_14}. Les EAAT sont responsables de la recapture du glutamate de la fente synaptique, jouant un rôle clé dans la régulation de la transmission synaptique excitatrice.

Recherche biochimique

En raison de ses propriétés, le this compound est largement utilisé dans la recherche biochimique {svg_15} {svg_16} {svg_17} {svg_18}. Il peut être utilisé pour étudier la fonction des récepteurs NMDA, des transporteurs de glutamate et des EAAT, et pour étudier leurs rôles dans divers processus biologiques et états pathologiques.

Mécanisme D'action

Target of Action

The primary target of 7-Chlorokynurenic acid sodium salt is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine site . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function .

Mode of Action

7-Chlorokynurenic acid sodium salt acts as a potent and selective antagonist of the glycine site of the NMDA receptor . It competitively inhibits the binding of glycine, an essential co-agonist for the activation of NMDA receptors . This inhibition modulates the receptor’s activity, reducing the influx of calcium ions into the cell .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By inhibiting the NMDA receptor, it reduces the excitatory synaptic transmission in the central nervous system . Additionally, it acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , which can lead to increased extracellular concentrations of glutamate and further modulate neuronal activity .

Pharmacokinetics

, which can influence its absorption and distribution. It’s important to note that 7-chlorokynurenic acid isunable to cross the blood-brain barrier , which limits its bioavailability in the central nervous system.

Result of Action

The antagonistic action of 7-Chlorokynurenic acid sodium salt on the NMDA receptor and its inhibition of glutamate reuptake can result in neuroprotective effects . It has been used in studies of neuroprotection and schizophrenia . Moreover, it produces ketamine-like rapid antidepressant effects in animal models of depression .

Action Environment

The efficacy and stability of 7-Chlorokynurenic acid sodium salt can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in aqueous environments within the body . Furthermore, its inability to cross the blood-brain barrier can limit its action to peripheral sites unless delivered directly to the central nervous system .

Propriétés

IUPAC Name |

sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZYIORLNGNLEI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)